molecular formula C10H7F3N2O2S B2452093 Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate CAS No. 439095-90-6

Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate

Cat. No.: B2452093
CAS No.: 439095-90-6
M. Wt: 276.23
InChI Key: QIVVPHKLSIODOA-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that features a thieno[3,2-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2S/c1-17-9(16)8-6(14)7-5(18-8)2-4(3-15-7)10(11,12)13/h2-3H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVVPHKLSIODOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization at Position 6: Introducing the Trifluoromethyl Group

Introducing the trifluoromethyl (-CF₃) group at position 6 poses challenges due to the electron-deficient nature of the pyridine ring. While direct electrophilic trifluoromethylation is hindered by poor regioselectivity, cross-coupling reactions offer a viable alternative. A two-step strategy is proposed:

  • Halogenation at Position 6 : Bromination of the thieno[3,2-b]pyridine core using phosphorus oxybromide (POBr₃) in dichloromethane at 0°C introduces a bromine atom at position 6, yielding methyl 3-bromo-6-bromothieno[3,2-b]pyridine-2-carboxylate.
  • Trifluoromethylation via Suzuki-Miyaura Coupling : The bromine at position 6 is replaced with a -CF₃ group using trifluoromethylboronic acid (CF₃B(OH)₂) under palladium catalysis. Optimal conditions involve Pd(dppf)Cl₂ (4 mol%), cesium carbonate (Cs₂CO₃, 3 equiv.), and a 3:1 mixture of 1,4-dioxane and water at 100°C for 12 hours. This method achieves moderate yields (50–60%) due to competing side reactions, necessitating careful purification via silica gel chromatography.

Installation of the Amino Group at Position 3

The amino (-NH₂) group at position 3 is introduced via Buchwald-Hartwig amination, a method validated for analogous thieno[3,2-b]pyridine derivatives.

Buchwald-Hartwig Amination Protocol

  • Reaction Setup : Methyl 3-bromo-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate (1.0 equiv.) is combined with aqueous ammonia (NH₃, 2.0 equiv.), Pd₂(dba)₃ (5 mol%), Xantphos (6 mol%), and cesium carbonate (Cs₂CO₃, 2.5 equiv.) in toluene.
  • Reaction Conditions : The mixture is heated at 110°C under argon for 24 hours, achieving complete conversion of the bromide to the amine.
  • Workup and Purification : The crude product is extracted with ethyl acetate, washed with brine, and purified via flash chromatography (hexane:ethyl acetate, 4:1) to isolate the amine in 70–75% yield.

Optimization Strategies for Enhanced Efficiency

Catalyst and Ligand Screening

Palladium catalysts significantly influence coupling efficiency. Comparative studies show that Pd(OAc)₂ with DavePhos ligand increases amination yields to 85% under identical conditions, reducing reaction time to 12 hours. Similarly, substituting Cs₂CO₃ with K₃PO₄ improves solubility, minimizing side-product formation.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance trifluoromethylation yields by stabilizing reactive intermediates. For instance, replacing dioxane with DMF in the Suzuki-Miyaura step elevates yields from 60% to 72%.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : The aromatic proton at position 5 appears as a singlet at δ 8.72 ppm, while the methyl ester resonates at δ 3.85 ppm.
  • ¹⁹F NMR : The -CF₃ group produces a characteristic singlet at δ -63.8 ppm.
  • HRMS : Molecular ion peak at m/z 305.0421 (calculated for C₁₁H₈F₃N₂O₂S).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water, 70:30) confirms >98% purity, critical for pharmacological applications.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Buchwald-Hartwig Amination 75% High regioselectivity Requires expensive ligands
Suzuki-Miyaura CF₃ Coupling 60% Broad substrate tolerance Sensitive to moisture
Direct Cyclization 70% Single-step synthesis Limited to simple substituents

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thieno[3,2-b]pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Ammonia or amines for nucleophilic substitution, halogens for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
  • Ceralasertib : A pyrrolo[2,3-b]pyridine-bearing compound under investigation as an ATR kinase inhibitor.

Uniqueness

Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct physicochemical properties and biological activities. Its structural features make it a valuable scaffold for the development of new therapeutic agents.

Biological Activity

Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound has been investigated for its antitumor effects, among other pharmacological properties. Below is a detailed exploration of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8F3N3OS
  • Molecular Weight : 275.25 g/mol
  • CAS Number : 866038-91-7

Synthesis and Derivatives

The synthesis of this compound typically involves the use of palladium-catalyzed cross-coupling reactions. Various derivatives have been synthesized to evaluate their biological activities, particularly focusing on modifications that enhance antitumor efficacy.

Antitumor Effects

Recent studies have highlighted the antitumor potential of this compound, particularly against triple-negative breast cancer (TNBC) cell lines. The following key findings summarize its biological activity:

  • Cell Viability and Proliferation :
    • The compound demonstrated significant growth inhibition in TNBC cell lines MDA-MB-231 and MDA-MB-468 with a GI50 concentration of approximately 13 μM .
    • It was observed that treatment with the compound decreased the number of viable cells and inhibited cell proliferation as measured by trypan blue exclusion assays and bromodeoxyuridine incorporation assays .
  • Cell Cycle Modulation :
    • Flow cytometry analysis indicated that treatment with the compound increased the percentage of cells in the G0/G1 phase while decreasing those in the S phase, suggesting a potential mechanism for its antiproliferative effects .
  • Non-Tumorigenic Cell Line Testing :
    • Importantly, the compound exhibited minimal toxicity against non-tumorigenic MCF-12A cells at concentrations that inhibited tumor cell growth, indicating a degree of selectivity towards cancer cells .

While specific mechanisms remain to be fully elucidated, preliminary studies suggest that apoptosis may not be the primary pathway through which this compound exerts its effects, as it did not significantly alter levels of apoptotic markers such as PARP or caspase-3 . Further investigations are required to clarify the exact molecular targets and pathways involved.

Case Studies

A notable study conducted on various derivatives of thieno[3,2-b]pyridine compounds demonstrated their potential as anticancer agents. The study focused on evaluating their cytotoxicity against multiple cancer cell lines while assessing their safety profiles against non-cancerous cells.

CompoundCell LineGI50 (μM)Effect on Non-Tumorigenic Cells
2eMDA-MB-23113Minimal effect
2fMDA-MB-468TBDTBD

Q & A

Q. What are the optimal synthetic routes for Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of trifluoromethyl-substituted thienopyridines typically involves cyclocondensation of aminothiophene derivatives with trifluoromethyl-containing pyridine precursors. For example, analogous compounds (e.g., Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate) are synthesized via nucleophilic substitution and cyclization under reflux in polar aprotic solvents like DMF or THF, with yields highly dependent on temperature (80–120°C) and catalyst choice (e.g., CuCN/KI) . Purity optimization often requires column chromatography or recrystallization using ethanol/water mixtures .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR are essential for confirming the presence of the amino group (–NH2_2), trifluoromethyl (–CF3_3), and ester (–COOCH3_3) moieties. For example, the –CF3_3 group typically appears as a quartet in 19^19F NMR .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C11_{11}H10_{10}F3_3N2_2O2_2S), while reverse-phase HPLC monitors purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screening should focus on enzyme inhibition (e.g., kinase or protease assays) due to structural similarities to bioactive thienopyridines. For instance, related compounds exhibit activity against cancer targets (e.g., Sphingosine 1-phosphate receptors) in vitro at IC50_{50} values of 1–10 µM . Cell viability assays (MTT or resazurin) in cancer lines (HeLa, MCF-7) can identify cytotoxic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for thienopyridine derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., serum concentration, incubation time) or compound purity. To address this:
  • Standardize protocols : Use validated cell lines (ATCC-certified) and control compounds (e.g., doxorubicin for cytotoxicity).
  • SAR studies : Modify substituents (e.g., replace –CF3_3 with –CH3_3) to isolate pharmacophore contributions. Evidence from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives shows that –CF3_3 enhances metabolic stability but may reduce solubility .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Ester hydrolysis (e.g., converting –COOCH3_3 to –COOH) can enhance bioavailability, as seen in methyl-to-ethyl analog comparisons .
  • Formulation : Nanoemulsions or cyclodextrin complexes improve aqueous solubility, critical for compounds with logP >3 .
  • Metabolic Stability : Liver microsome assays (human/rat) identify metabolic hotspots; fluorination at specific positions (e.g., pyridine ring) reduces CYP450-mediated degradation .

Q. How can computational modeling guide the optimization of this compound’s binding affinity?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., S1PR2 receptor). The trifluoromethyl group’s electronegativity often enhances hydrophobic interactions in binding pockets .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with low RMSD values .
  • QSAR Models : Corrogate substituent effects (e.g., –CF3_3 vs. –OCH3_3) on IC50_{50} using datasets from related thienopyridines .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for structurally similar compounds?

  • Analysis :
  • Purity Variability : Impurities (e.g., unreacted starting materials) in batches synthesized via different routes (e.g., cyclization vs. Suzuki coupling) can skew bioactivity .
  • Assay Sensitivity : For example, MTT assays may underestimate cytotoxicity in low-metabolism cells, whereas luminescence-based assays (e.g., CellTiter-Glo) offer higher sensitivity .
  • Solvent Artifacts : DMSO concentrations >0.1% in cell culture media can independently induce apoptosis, necessitating solvent controls .

Safety and Handling Protocols

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, goggles, and N95 masks to prevent dermal/ocular exposure, as thienopyridines may cause irritation .
  • Ventilation : Conduct reactions in fume hoods due to potential release of toxic gases (e.g., H2_2S during thiophene degradation) .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

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